Technical Documentation Center

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine
  • CAS: 1541829-45-1

Core Science & Biosynthesis

Foundational

Biological Activity of 2-(1H-pyrazol-1-yl)pyridine Derivatives: A Technical Guide

Executive Summary The 2-(1H-pyrazol-1-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry and coordination chemistry. Characterized by a direct N–C bond linking a pyridine ring to the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1H-pyrazol-1-yl)pyridine scaffold represents a privileged structural motif in medicinal chemistry and coordination chemistry. Characterized by a direct N–C bond linking a pyridine ring to the nitrogen of a pyrazole ring, this biaryl system serves as a potent bidentate ligand and a versatile pharmacophore.

This technical guide analyzes the scaffold's biological profile, focusing on its dual utility:

  • As an Organic Pharmacophore: Acting as a kinase inhibitor (ALK5, PIM-1, JNK) and antimicrobial agent.

  • As a Chelate Ligand: Stabilizing transition metals (Pd, Ru, Ir) for targeted cytotoxic applications.

Structural Significance & Chemical Logic

The 2-(1H-pyrazol-1-yl)pyridine moiety is isosteric with 2,2'-bipyridine but possesses distinct electronic properties. The pyrazole ring is more electron-rich than pyridine, altering the basicity and lipophilicity of the system.

  • Chelation Geometry: The N-pyridine and N2-pyrazole atoms are positioned to form stable 5-membered chelate rings with metal ions.

  • Kinase Binding: In organic medicinal chemistry, this scaffold mimics the adenine core of ATP, allowing it to anchor into the hinge region of kinase domains via hydrogen bonding acceptors (pyridine N) and hydrophobic interactions (pyrazole ring).

Synthesis of the Core Scaffold

The most robust route to this scaffold involves the condensation of 2-hydrazinopyridine with 1,3-diketones or


-unsaturated carbonyls.

Protocol 1: General Synthesis of 2-(1H-pyrazol-1-yl)pyridines

  • Reagents: 2-Hydrazinopyridine (1.0 eq), 1,3-Diketone (e.g., acetylacetone, 1.1 eq), Ethanol (Solvent), Acetic Acid (Cat.).

  • Conditions: Reflux for 2–4 hours.

  • Work-up: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

  • Yield: Typically 75–90%.[1]

Synthesis_Workflow cluster_inputs Precursors cluster_process Cyclocondensation cluster_output Product Hydrazine 2-Hydrazinopyridine Intermediate Hydrazone Intermediate Hydrazine->Intermediate EtOH, Reflux Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Intermediate Cyclization Ring Closure (- 2 H2O) Intermediate->Cyclization H+ Cat. Final 2-(1H-pyrazol-1-yl)pyridine Scaffold Cyclization->Final

Figure 1: Synthetic pathway for the construction of the 2-(1H-pyrazol-1-yl)pyridine core via Knorr-type cyclocondensation.

Therapeutic Applications: Kinase Inhibition[2][3][4]

The most significant biological activity of purely organic 2-(1H-pyrazol-1-yl)pyridine derivatives lies in protein kinase inhibition .

ALK5 Inhibition (TGF- Pathway)

Activin receptor-like kinase 5 (ALK5) is a type I receptor for TGF-


.[2] Its overactivation drives fibrosis (scarring). 2-(1H-pyrazol-1-yl)pyridines have been identified as potent ALK5 inhibitors, preventing dermal scarring.[2]
  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the pyrazole moiety occupies the hydrophobic pocket.

  • Key Compound: PF-03671148.[2]

  • Biological Outcome: Dose-dependent reduction in fibrotic gene expression in human fibroblasts and rat wound models.[2]

PIM-1 Kinase Inhibition (Oncology)

PIM-1 is a serine/threonine kinase overexpressed in leukemia and solid tumors (liver, prostate).

  • Activity: Derivatives substituted with cyanopyridine groups have shown IC50 values as low as 8.4 nM against PIM-1.

  • Cellular Impact: Induction of apoptosis in HepG2 (liver cancer) cells by arresting the cell cycle at the G2/M phase.

JNK Inhibition

c-Jun N-terminal Kinases (JNK) regulate stress responses and apoptosis.[3]

  • Compound: N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl) derivatives.[3]

  • Selectivity: High affinity for JNK2 (IC50 ~6.7 nM) with selectivity over p38 MAPK.

Table 1: Comparative Kinase Activity of Key Derivatives

Target KinaseDerivative TypeKey SubstituentsIC50 / PotencyBiological EffectSource
ALK5 2-(Pyrazol-1-yl)pyridine3,5-substituted pyrazole< 50 nMReduced dermal scarring[1]
PIM-1 Pyrazolyl-cyanopyridine4-(4-OH-3-OMe-phenyl)8.4 nMApoptosis in HepG2[2]
JNK2 Pyrazolyl-ethyl-triazole3,5-dimethyl6.7 nMInhibition of inflammatory cytokines[3]

Antimicrobial & Antifungal Activity

Beyond oncology, this scaffold exhibits broad-spectrum antimicrobial properties.[4][5][6][7] The lipophilicity of the pyrazole ring facilitates cell membrane penetration.

  • SAR Insight: Electron-withdrawing groups (Cl, Br, NO2) on the phenyl ring attached to the pyrazole C3/C5 positions significantly enhance antibacterial activity against S. aureus and E. coli.

  • Mechanism: Disruption of bacterial cell wall synthesis and potential interference with DNA gyrase.

Metal Complexes: The Inorganic Perspective

The 2-(1H-pyrazol-1-yl)pyridine ligand (often abbreviated as pypz ) is a "privileged ligand" in bioinorganic chemistry.

  • Palladium(II) Complexes: [Pd(pypz)Cl2] and derivatives have shown cytotoxicity against breast cancer lines (MCF-7, MDA-MB-231).[8] The complex stability prevents premature ligand exchange in the bloodstream, delivering the active metal to the tumor site.

  • Ruthenium(II) Arenes: Ru(II)-pypz complexes are investigated as alternatives to Cisplatin, often active against cisplatin-resistant cell lines due to a different mechanism of action (DNA intercalation vs. covalent binding).

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

This standard protocol is used to validate the activity of synthesized derivatives against cancer cell lines (e.g., HepG2, MCF-7).

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) at varying concentrations (e.g., 0.1–100

    
    M). Include Doxorubicin or Staurosporine as a positive control.
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).
    
  • Solubilization: Aspirate medium and add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 3: Kinase Inhibition Assay (General)

To verify ALK5 or PIM-1 inhibition.

  • Mix: Combine Kinase (ALK5 or PIM-1), Peptide Substrate, and Test Compound in reaction buffer (HEPES pH 7.5, MgCl2, MnCl2, DTT).

  • Start: Initiate reaction by adding ATP (radiolabeled [

    
    -33P]-ATP or fluorescent analog).
    
  • Incubate: 60 minutes at RT.

  • Stop: Add phosphoric acid or EDTA.

  • Detect: Measure phosphorylation via scintillation counting or fluorescence polarization.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action for these derivatives: direct kinase inhibition (Organic) and DNA/Protein interaction (Inorganic Complex).

Mechanism_Action cluster_scaffold 2-(1H-pyrazol-1-yl)pyridine Core cluster_organic Organic Pathway (Kinase Inhibitor) cluster_inorganic Inorganic Pathway (Metal Complex) Scaffold Scaffold Structure (N-N Bidentate) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Mimics Adenine Metal_Binding Metal Chelation (Pd, Ru, Ir) Scaffold->Metal_Binding Ligand Stability H_Bond H-Bonding (Hinge Region) ATP_Pocket->H_Bond Inhibition Inhibition of Phosphorylation H_Bond->Inhibition Cell_Death_1 Apoptosis / Anti-fibrosis Inhibition->Cell_Death_1 DNA_Intercalation DNA Intercalation / Adducts Metal_Binding->DNA_Intercalation ROS ROS Generation Metal_Binding->ROS Cell_Death_2 Cytotoxicity (Cancer Cells) DNA_Intercalation->Cell_Death_2 ROS->Cell_Death_2

Figure 2: Dual mechanistic pathways of 2-(1H-pyrazol-1-yl)pyridine derivatives in biological systems.

References

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012.[2] URL:[Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. Source: RSC Advances, 2024. URL:[Link]

  • N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: JNK Inhibitor. Source: BenchChem / PubChem Data.[3] URL:[Link]

  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand. Source: Crystals, 2021. URL:[Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Source: Molecules, 2011.[5] URL:[Link]

Sources

Exploratory

The Pyrazole-Pyridine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole-pyridine scaffold, a heterocyclic aromatic structure, has emerged as a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole-pyridine scaffold, a heterocyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the key therapeutic targets amenable to modulation by pyrazole-pyridine derivatives. We will delve into the mechanistic rationale behind targeting specific protein classes, present quantitative data on compound activity, and provide validated experimental protocols for assessing target engagement and biological response. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical framework.

Introduction: The Physicochemical and Biological Significance of the Pyrazole-Pyridine Scaffold

The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment that is highly conducive to forming specific, high-affinity interactions with biological macromolecules. The pyrazole moiety, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the pyridine ring provides a basic nitrogen atom and a modifiable aromatic surface for π-π stacking and hydrophobic interactions.[3] This inherent structural diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the pyrazole-pyridine scaffold a cornerstone in the development of targeted therapies.[2]

Protein Kinases: A Major Arena for Pyrazole-Pyridine Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[2][4] The pyrazole-pyridine scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.[1][2]

Fibroblast Growth Factor Receptors (FGFRs)

Mechanistic Rationale: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification or activating mutations, is a key driver in various cancers. The pyrazole-pyridine core can be functionalized to occupy the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of downstream signaling.[1]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

  • Reagents: Recombinant human FGFR1 kinase domain, FRS2α substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the pyrazole-pyridine test compound in DMSO. b. In a 384-well plate, add the test compound, recombinant FGFR1 kinase, and the FRS2α substrate in kinase buffer. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

C-Src Tyrosine Kinase (CSK)

Mechanistic Rationale: CSK is a non-receptor tyrosine kinase that acts as a negative regulator of the Src family of kinases (SFKs). Inhibition of CSK can lead to the activation of SFKs, which has implications for immuno-oncology. Conversely, targeting related kinases with a similar scaffold can have therapeutic benefits. Pyrazolopyridine-based compounds have been developed as potent CSK inhibitors.[1]

Phosphoinositide 3-Kinases (PI3Ks)

Mechanistic Rationale: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. The PI3Kγ and PI3Kδ isoforms are particularly important in immune cells, and their dual inhibition is an emerging strategy in cancer immunotherapy.[5] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[5]

Quantitative Data: IC50 Values of Pyrazole-Pyridine Derivatives Against Kinase Targets

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyridinePI3Kγ4.0[5]
Pyrazolo[1,5-a]pyridinePI3Kδ9.1[5]
Pyridazinone-based hit (pre-optimization)CSK5600[1]
Afuresertib (pyrazole-containing)Akt10.02[2]
Afuresertib (pyrazole-containing)Akt22[2]
Afuresertib (pyrazole-containing)Akt32.6[2]
Ruxolitinib (pyrazole-containing)JAK1~3[2]
Ruxolitinib (pyrazole-containing)JAK2~3[2]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PyrazolePyridine Pyrazole-Pyridine Inhibitor PyrazolePyridine->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-pyridine compounds on PI3K.

Inflammatory Pathways: A Key Therapeutic Area

Chronic inflammation is a contributing factor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. Pyrazole-pyridine scaffolds have demonstrated significant potential as anti-inflammatory agents.[6][7]

Tumor Necrosis Factor-alpha (TNFα)

Mechanistic Rationale: TNFα is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Inhibition of TNFα is a clinically validated strategy for the treatment of various inflammatory disorders. Pyrazole-pyridine derivatives have been designed to target TNFα, thereby blocking its downstream effects.[6]

Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer the advantage of reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are well-known COX-2 inhibitors, and the pyrazole-pyridine scaffold is being explored for the development of novel selective inhibitors.[7][8]

Experimental Protocol: In Vivo Murine Model of Carrageenan-Induced Paw Edema

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure: a. Administer the pyrazole-pyridine test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally. b. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Neurodegenerative Disorders: A New Frontier

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. The multifactorial nature of these diseases necessitates the development of multi-targeted ligands, a role for which the pyrazole-pyridine scaffold is well-suited.[9][10][11]

Glycogen Synthase Kinase 3β (GSK-3β)

Mechanistic Rationale: GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of GSK-3β is a promising therapeutic strategy. Pyrazolopyridine-containing compounds have been designed as potent GSK-3β inhibitors.[9][10]

Cholinesterases (AChE and BuChE)

Mechanistic Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can improve cognitive function in Alzheimer's disease. The planar pyrazolopyridine core is capable of binding to the catalytic active site of cholinesterases.[10]

β-Amyloid (Aβ) Aggregation

Mechanistic Rationale: The aggregation of Aβ peptides into plaques is a pathological hallmark of Alzheimer's disease. Compounds that can inhibit this aggregation process are of great therapeutic interest. The planar structure of the pyrazolopyridine scaffold allows for intercalation between Aβ peptides, thereby preventing their aggregation.[10][12]

Signaling Pathway: Pathogenesis of Alzheimer's Disease

Alzheimers_Pathway cluster_Abeta Aβ Plaque Formation cluster_Tau Tau Tangle Formation APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer cleaved by β- & γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Abeta_oligomer Aβ Oligomer Abeta_monomer->Abeta_oligomer aggregates Abeta_plaque Aβ Plaque Abeta_oligomer->Abeta_plaque aggregates Neuronal_Death Neuronal Death Abeta_plaque->Neuronal_Death Tau_protein Tau Protein Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_protein->Hyperphosphorylated_Tau phosphorylated by GSK3B GSK-3β NFT Neurofibrillary Tangle (NFT) Hyperphosphorylated_Tau->NFT aggregates NFT->Neuronal_Death PyrazolePyridine_Abeta Pyrazole-Pyridine Inhibitor PyrazolePyridine_Abeta->Abeta_oligomer PyrazolePyridine_GSK3B Pyrazole-Pyridine Inhibitor PyrazolePyridine_GSK3B->GSK3B

Caption: Key pathological events in Alzheimer's disease and the inhibitory points for pyrazole-pyridine scaffolds.

Conclusion and Future Directions

The pyrazole-pyridine scaffold has unequivocally demonstrated its value as a versatile and highly adaptable platform for the design of novel therapeutic agents. Its ability to target a diverse range of proteins with high affinity and selectivity underscores its importance in modern drug discovery. Future research will likely focus on the development of multi-targeted ligands based on this scaffold, particularly for complex diseases such as cancer and neurodegenerative disorders. Furthermore, the exploration of novel substitutions and fusion patterns of the pyrazole-pyridine core will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at: [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. MDPI. Available at: [Link]

  • Pyrazolopyridine‐Containing Compounds as Multitargeted Anti‐Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ResearchGate. Available at: [Link]

  • Pyrazole compounds for treatment of neurodegenerative disorders. Google Patents.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Therapeutic Activities of Pyrazole. Abhi Publication. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"analytical methods for quantification of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine"

[1][2][3] Executive Summary This guide details the analytical protocols for the quantification of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (C H N , MW: 174.20 g/mol ).[1] This compound, characterized by a basic aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the analytical protocols for the quantification of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (C


H

N

, MW: 174.20 g/mol ).[1] This compound, characterized by a basic aminopyridine core linked to a pyrazole moiety, presents specific challenges regarding peak tailing and retention due to its polarity and basicity (pKa ~9.1 for the aminopyridine nitrogen).[1]

Two validated workflows are presented:

  • Protocol A (HPLC-DAD): For assay purity, process control, and high-concentration quantification (>0.1%).[1]

  • Protocol B (LC-MS/MS): For trace impurity analysis and genotoxic risk assessment (<10 ppm sensitivity).[1]

Chemical Profile & Analytical Strategy

Physicochemical Properties[1]
  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 174.20 Da[1]

  • Basicity: The C4-amino group on the pyridine ring significantly increases electron density, making the ring nitrogen highly basic (estimated pKa ~9.0–9.2).[1] The pyrazole nitrogens are less basic (pKa ~2.5).[1]

  • Solubility: Soluble in Methanol, DMSO, and aqueous acids; sparingly soluble in non-polar solvents.[1]

Method Selection Logic

The high basicity requires careful mobile phase pH control to prevent secondary interactions with residual silanols on silica columns, which causes severe peak tailing.[1]

  • Strategy 1 (Low pH): Use 0.1% Formic Acid or TFA (pH ~2.5).[1] The molecule will be fully protonated.[1] Requires a "Base-Deactivated" or "Polar-Embedded" C18 column to prevent dewetting and ensure retention of the polar cation.[1]

  • Strategy 2 (High pH): Use Ammonium Bicarbonate (pH 10).[1] The molecule will be neutral, increasing retention on C18 and improving peak symmetry.[1] Requires a hybrid-silica column (e.g., Waters XBridge) resistant to alkaline hydrolysis.[1]

This guide prioritizes Strategy 1 (Low pH) due to its direct transferability to LC-MS/MS.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Routine assay and purity determination.

Chromatographic Conditions
ParameterSpecificationRationale
System Agilent 1290 Infinity II or equivalentHigh pressure required for sub-2µm or core-shell particles.[1]
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Double end-capped to minimize silanol interactions with basic amines.[1]
Mobile Phase A 0.1% Formic Acid in Water + 10 mM Ammonium FormateLow pH ensures protonation; buffer stabilizes ionization and retention.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, sharper peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and peak shape.[1]
Injection Vol 5.0 µLAdjusted based on concentration (target 0.5 mg/mL).
Detection UV-DAD at 254 nm (bw 4 nm); Ref 360 nm254 nm captures the aromatic pyridine/pyrazole absorption.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Equilibration)
2.005%Isocratic hold for polar retention
10.0060%Linear Ramp
12.0095%Wash
12.105%Re-equilibration
15.005%End of Run
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of analyte into a 20 mL volumetric flask. Dissolve in 5 mL Methanol , sonicate for 5 mins, and dilute to volume with Water (0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial) to reach 50 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS Quantification (Trace Analysis)[1]

Objective: Quantification of trace levels (e.g., genotoxic impurity screening).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Precursor Ion: m/z 175.2 [M+H]

    
    [1]
    
  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transition Table:

Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Assignment
175.2 108.1 50 22 Quantifier (Loss of Pyrazole)
175.2 94.1 50 35 Qualifier (Aminopyridine frag)

| 175.2 | 69.1 | 50 | 40 | Qualifier (Pyrazole ring) |[1]

LC-MS Chromatographic Adjustments
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase: Same as Protocol A (Formic Acid/Ammonium Formate is MS-compatible).

  • Injection: 1-2 µL.[1]

Method Validation (ICH Q2(R1) Compliant)

To ensure trustworthiness, the following validation parameters must be met:

Linearity & Range
  • Prepare 6 concentration levels: 50%, 80%, 100%, 120%, 150%, and 200% of target concentration.[1]

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][2][3]
Accuracy (Recovery)
  • Spike placebo matrix with analyte at 3 levels (Low, Mid, High).[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution before every batch.[1]

  • RSD of Area:

    
     2.0% (HPLC) / 
    
    
    
    5.0% (LC-MS).[1]
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Critical for basic amines).[1]
  • Theoretical Plates (

    
    ):  > 5000.[1]
    

Visualization: Analytical Workflow & Troubleshooting

Analytical Workflow Diagram

This diagram outlines the decision process for sample preparation and method selection.

AnalyticalWorkflow Start Sample Receipt (Solid/Liquid) Solubility Solubility Test (MeOH/Water) Start->Solubility ConcCheck Target Conc. > 0.1%? Solubility->ConcCheck PrepHPLC Dilute to 0.5 mg/mL in 10% MeOH/Water ConcCheck->PrepHPLC Yes (Assay) PrepLCMS Dilute to 10 ng/mL in 50% ACN/Water ConcCheck->PrepLCMS No (Trace Impurity) HPLC Run Protocol A (HPLC-UV 254nm) PrepHPLC->HPLC LCMS Run Protocol B (LC-MS/MS ESI+) PrepLCMS->LCMS Data Data Processing Integrate Peak @ ~4.5 min HPLC->Data LCMS->Data Report Generate CoA Data->Report

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS workflows based on analyte concentration.

Troubleshooting Logic: Peak Tailing

Peak tailing is the most common failure mode for this analyte.[1]

TailingTroubleshoot Issue Problem: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Is it < 3.0? Issue->CheckpH Action1 Add 10mM Amm. Formate or Increase TFA to 0.1% CheckpH->Action1 No (pH is unstable) Action2 Switch Column (Use Hybrid/XBridge) CheckpH->Action2 Yes (Silanol activity) Action3 Switch to High pH (pH 10 Amm. Bicarb) Action2->Action3 If tailing persists

Caption: Step-by-step troubleshooting for resolving peak asymmetry common in basic aminopyridines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link (Validates the use of low pH/high ionic strength for basic amines).[1]

  • Sigma-Aldrich. (2024).[1] 2-(1H-Pyrazol-1-yl)pyridine Product Specification. (Used for structural analog comparison). Link

  • Growing Science. (2012). Synthesis and characterization of pyrazole-triazine derivatives. (Provides spectral data for pyrazole-amine conjugates). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely encountering difficulties dissolving 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (and structurally related aminopyridine fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely encountering difficulties dissolving 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (and structurally related aminopyridine fragments) in Dimethyl Sulfoxide (DMSO).

While DMSO is generally a "universal solvent" for polar heterocycles, this specific molecular class presents unique challenges due to high lattice energy driven by intermolecular hydrogen bonding (between the 4-amine donor and the pyridine/pyrazole acceptors) and salt-form ambiguity .[1][2]

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
Core Structure Pyridine-4-amine linked to PyrazoleHigh potential for

-stacking and H-bond networking.[1][2]
Basicity (pKa) Pyridine N (

9.1 due to 4-NH

donation)
Critical: Highly basic.[1][2] Often supplied as HCl or TFA salts, which dissolve poorly in anhydrous DMSO compared to the free base.
Hygroscopicity Moderate to HighThe compound attracts water; DMSO attracts water.[1] Water acts as an anti-solvent, causing precipitation.[1]

Diagnostic Workflow (Interactive Troubleshooting)

Before proceeding to the Q&A, use this logic tree to diagnose the root cause of your precipitation or insolubility.

SolubilityTroubleshooting Start Start: Compound Insoluble in DMSO CheckForm Check COA: Is it a Salt (HCl, TFA) or Free Base? Start->CheckForm Salt It is a Salt (HCl/TFA) CheckForm->Salt Salt FreeBase It is a Free Base CheckForm->FreeBase Free Base SaltAction Salts have lower solubility in pure DMSO. Add 1-5% Water or Buffer (if assay allows) OR Heat to 37°C. Salt->SaltAction CheckWater Check DMSO Quality: Is DMSO old/hygroscopic? FreeBase->CheckWater WetDMSO Yes / Uncertain CheckWater->WetDMSO Old/Open DryDMSO No, DMSO is fresh CheckWater->DryDMSO Fresh WetAction DMSO has absorbed water. Water acts as anti-solvent. Use fresh, anhydrous DMSO. WetDMSO->WetAction CheckConc Concentration > 50mM? DryDMSO->CheckConc HighConc Yes CheckConc->HighConc High LowConc No (<10mM) CheckConc->LowConc Low HighConcAction Supersaturation/Aggregation. Sonicate (40kHz, 10 min) and warm to 37°C. HighConc->HighConcAction LowConcAction Crystal Polymorph Issue. Vortex vigorously. Verify compound identity (LCMS). LowConc->LowConcAction

Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes indicate start; Yellow nodes indicate decision points.[1][2]

Technical Q&A: Troubleshooting Specific Scenarios

Scenario A: "The compound turns into a jelly or viscous blob at the bottom of the tube."

Diagnosis: Supramolecular Aggregation / Gelling. The 4-aminopyridine moiety is an excellent hydrogen bond donor, while the pyrazole and pyridine nitrogens are acceptors.[1] At high concentrations (>50 mM) in anhydrous DMSO, these molecules can stack, trapping solvent molecules to form a gel rather than a true solution.

  • The Fix:

    • Sonication: Sonicate in a water bath at 30–40°C for 10–15 minutes. This disrupts the non-covalent H-bond network.[1][2]

    • The "Spacer" Method: If your assay tolerates it, add 1-2% methanol or ethanol before adding the DMSO.[1] This disrupts the stacking interactions.[1]

Scenario B: "It dissolved initially, but precipitated after I froze and thawed the stock."

Diagnosis: Hygroscopic "Crash-out". DMSO freezes at 18.5°C. As it thaws, it avidly absorbs atmospheric moisture.[1] This compound is hydrophobic enough that even 2-3% water content in the DMSO can force it out of solution (the "anti-solvent effect").[1]

  • The Fix:

    • Aliquot Immediately: Never store a large master stock. Aliquot into single-use vials immediately after preparation.

    • Desiccated Storage: Store vials in a sealed container with desiccant (silica gel) at -20°C.

    • Visual Check: If precipitate is visible upon thawing, warm to 37°C and vortex.[1] Do not filter; you will lose the compound.[1]

Scenario C: "I bought the HCl salt, and it won't dissolve in pure DMSO."

Diagnosis: Ionic Lattice Energy. Inorganic salts (Cl-) are poorly solvated by DMSO compared to water.[1][2] The lattice energy of the salt form is higher than the solvation energy provided by pure DMSO.

  • The Fix:

    • Acidification: Add 1-2 equivalents of weak acid (like acetic acid) if compatible.[1][2]

    • Aqueous Spike: Add 5-10% water to the DMSO. The salt will dissociate readily in the presence of water.[1] Note: Ensure this does not shock your biological system.[1][2][3]

Standardized Solubilization Protocol

Follow this protocol to ensure reproducibility and prevent "crashing out."

Reagents Required
  • Compound: 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture / Molecular Biology, >99.9%).[1]

  • Equipment: Ultrasonic water bath, Vortex mixer.

Step-by-Step Procedure
  • Equilibration:

    • Remove the compound vial from the freezer.[1]

    • CRITICAL: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder, causing immediate clumping.

  • Solvent Addition (The "Sandwich" Technique):

    • Do not add the full volume of DMSO at once.[1]

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds. This creates a slurry.[1]

  • Disaggregation:

    • Sonicate the slurry for 5 minutes at room temperature (or up to 40°C).

    • The solution should begin to clear.[1]

  • Final Dilution:

    • Add the remaining 50% of the DMSO.[1]

    • Vortex again.[1]

    • Why? This two-step process prevents the formation of a "solvent shell" where the outside of the powder clump dissolves but seals the inside dry.

  • Quality Control:

    • Hold the vial up to a light source.[1] Look for "schlieren" lines (wavy lines indicating density differences) or micro-particulates.[1] The solution should be optically clear.

Solubility Data Table (Estimated)
Solvent SystemForm: Free BaseForm: HCl SaltNotes
100% DMSO High (~50-100 mM)Moderate (~10-20 mM)Best for stock solutions.[1][2]
DMSO + 10% Water ModerateHigh (>50 mM)Good for salts, bad for long-term storage (hydrolysis risk).[1][2]
Ethanol Moderate (~10 mM)LowGood co-solvent for evaporation.[1][2]
PBS (pH 7.4) Low (<1 mM)ModerateDo not dissolve directly in PBS.[1][2] Dilute from DMSO stock.[1][3][4][5]

References & Authority

  • PubChem Compound Summary. 2-(1H-pyrazol-4-yl)pyridine and related aminopyridine derivatives.[1][2] National Center for Biotechnology Information.[1][2]

  • BenchChem Technical Protocols. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[1][5][6]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide.

  • ResearchGate Scientific Discussions. Overcoming solubility problems of heterocyclic compounds in DMSO.

Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical supplier.[2]

Sources

Optimization

Technical Support Center: Purification of Commercial Pyridine

Welcome to the Technical Support Center for pyridine purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to pyridine purity in their ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to pyridine purity in their experimental work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your pyridine meets the stringent requirements of your applications.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that can arise from impurities in commercial pyridine and provides actionable solutions.

Issue 1: My reaction is giving low yields and/or unexpected side products. Could pyridine impurities be the cause?

Answer:

Absolutely. The purity of pyridine, often used as a catalyst or solvent, is critical. Commercial pyridine can contain several impurities that can interfere with your reaction.[1]

  • Causality: The most common culprits are water and homologous amines like picolines and lutidines.[2][3] Water can hydrolyze sensitive reagents or intermediates. Picolines and lutidines, being basic, can compete with pyridine in base-catalyzed reactions or act as nucleophiles, leading to undesired side products.[1] Aldehydes and imines can also be present, which may participate in unwanted condensation reactions.[4]

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, analyze your commercial pyridine using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to identify the specific contaminants.[1]

    • Select a Purification Method: Based on the identified impurities and the requirements of your reaction, choose an appropriate purification method from the protocols outlined below. For general-purpose purification, distillation from potassium hydroxide (KOH) is a robust starting point.[5]

Issue 2: My pyridine is yellow. Is it still usable?

Answer:

Pure pyridine is a colorless liquid.[6] A yellow tint indicates the presence of impurities or degradation products, which can be problematic for sensitive reactions.[1][6]

  • Causality: The color often arises from the air oxidation of impurities or the pyridine itself, especially upon prolonged storage or exposure to light. These colored compounds can be catalytically active in undesirable ways.

  • Troubleshooting Steps:

    • Purification is Recommended: It is highly advisable to purify discolored pyridine before use.

    • Oxidative Treatment: For significant discoloration, treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can be effective.[1][2] This process oxidizes many colored impurities into less volatile or easily separable forms.

    • Distillation: Simple fractional distillation after treatment with a suitable drying agent like KOH is often sufficient to remove the colored impurities.[7]

Issue 3: I need anhydrous pyridine for a moisture-sensitive reaction. How can I be sure it's dry?

Answer:

Pyridine is highly hygroscopic and readily absorbs atmospheric moisture.[1] It also forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete drying.[1]

  • Causality: The pyridine-water azeotrope boils at 94°C and consists of 57% pyridine and 43% water by mole fraction.[1] This means that distilling "wet" pyridine will not yield anhydrous pyridine.

  • Troubleshooting Steps:

    • Pre-drying: For pyridine with a significant amount of water, first, dry it over a desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for at least 24 hours.[1][5]

    • Final Drying and Distillation: For truly anhydrous pyridine, a more powerful drying agent is necessary. After pre-drying with KOH, decant the pyridine and reflux it over calcium hydride (CaH₂) for several hours before distilling it under an inert atmosphere.[1][5]

    • Ultimate Dryness: For the most demanding applications requiring exceptionally dry pyridine, a final drying step over potassium metal can be employed. The formation of a deep red precipitate indicates that all water has been consumed.[8]

    • Azeotropic Distillation: An alternative method involves the azeotropic removal of water using a solvent like toluene or benzene.[2] The water-entrainer azeotrope is distilled off, leaving behind anhydrous pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade pyridine?

A1: The primary impurities found in commercial pyridine are:

  • Water: Pyridine is hygroscopic and readily absorbs moisture.[1][2]

  • Homologous Amines: These include picolines (methylpyridines) and lutidines (dimethylpyridines), which have similar chemical properties and boiling points to pyridine, making them difficult to separate by simple distillation.[2][3]

  • Aldehydes and Imines: These can be present from the manufacturing process.[4]

  • Non-basic compounds: Depending on the source (coal tar or synthesis), other non-basic organic compounds might be present.[2]

Q2: What is the best general-purpose method for purifying pyridine?

A2: For most laboratory applications, drying over solid potassium hydroxide (KOH) followed by fractional distillation is a reliable and effective method for removing water and many other common impurities.[5]

Q3: How should I properly store purified, anhydrous pyridine?

A3: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1][9] Storing it over activated molecular sieves (3Å or 4Å) can help maintain its dryness.[5]

Q4: Can I use molecular sieves to dry pyridine?

A4: Yes, activated 3Å or 4Å molecular sieves are effective for drying pyridine and are a good option for storing the purified solvent to maintain its anhydrous state.[5][7]

Quantitative Data Summary

ImpurityTypical Concentration in Commercial GradesEffectiveness of Purification Method
WaterCan be significant due to hygroscopicityDistillation over KOH/CaH₂: >99.8% purity[5]
Picolines/LutidinesVaries by grade[3]Complexation/Crystallization: Highly selective[5]
Aldehydes/IminesCan be in the ppm range[4]Alkali treatment followed by distillation is effective[4][10]
Non-basic compoundsVariesAcid-base extraction is highly effective[5]

Detailed Experimental Protocols

Protocol 1: Drying and Fractional Distillation of Pyridine

This is a widely used method for obtaining anhydrous pyridine suitable for most applications.[5]

Step 1: Pre-drying

  • Add approximately 20 g of solid potassium hydroxide (KOH) pellets per 1 L of commercial-grade pyridine to a suitable flask.[5]

  • Allow the mixture to stand for at least 24 hours, with occasional swirling.[5]

Step 2: Decantation

  • Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

Step 3: Final Drying (Optional, for very dry pyridine)

  • Add a more powerful drying agent like calcium hydride (CaH₂) to the decanted pyridine.

  • Reflux for a few hours.[1]

Step 4: Fractional Distillation

  • Assemble a fractional distillation apparatus, ensuring all glassware is oven-dried.

  • Gently heat the flask to reflux and then distill the pyridine.

  • Collect the fraction boiling at 114-115 °C.[5]

Step 5: Storage

  • Store the purified pyridine over activated molecular sieves (3Å or 4Å) in a tightly sealed, dark bottle.[5]

Protocol 2: Purification by Complexation with Zinc Chloride

This method is highly selective for pyridine over its homologues like picolines.[2]

Step 1: Complex Formation

  • To 1 L of crude pyridine, add a solution of 848 g of zinc chloride (ZnCl₂) in 730 mL of water, 346 mL of concentrated HCl, and 690 mL of 95% ethanol.[2]

  • Stir the mixture; a crystalline precipitate of ZnCl₂(pyridine)₂ will form.

Step 2: Recrystallization

  • Filter off the crystalline precipitate.

  • Recrystallize the complex twice from absolute ethanol.

Step 3: Regeneration of Pyridine

  • Treat the recrystallized complex with a concentrated sodium hydroxide (NaOH) solution (using 26.7 g of solid NaOH per 100 g of the complex).[2]

  • The free pyridine will separate and can be collected.

Step 4: Final Purification

  • Dry the recovered pyridine with NaOH pellets and distill.[2]

Visualizations

Workflow for Drying and Fractional Distillation

Drying_Distillation_Workflow crude Crude Pyridine predry Pre-dry with KOH pellets (stand for >24h) crude->predry decant Decant Pyridine predry->decant finaldry Final Drying with CaH₂ (Reflux) decant->finaldry For ultimate dryness distill Fractional Distillation decant->distill finaldry->distill collect Collect fraction at 114-115 °C distill->collect pure Pure Anhydrous Pyridine collect->pure

Caption: Decision tree for drying and distillation of pyridine.

Decision-Making for Pyridine Purification

Purification_Decision_Tree start Commercial Pyridine check_impurities What are the main impurities? start->check_impurities water Water check_impurities->water H₂O homologues Picolines/Lutidines check_impurities->homologues Basic Homologues non_basic Non-basic Organics check_impurities->non_basic Non-basic distill_koh Dry over KOH/CaH₂ and Fractionally Distill water->distill_koh complex Form Crystalline Complex (e.g., with ZnCl₂) homologues->complex acid_base Acid-Base Extraction non_basic->acid_base

Sources

Troubleshooting

"preventing degradation of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine during storage"

Technical Support Center: Stability & Storage of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine Executive Summary: The "Golden Rules" of Storage For researchers requiring immediate guidance, adhere to these three non-negotia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Executive Summary: The "Golden Rules" of Storage

For researchers requiring immediate guidance, adhere to these three non-negotiable storage parameters to maintain >98% purity of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lowering temperature significantly retards N-oxidation rates of the primary amine [1].[1]
Atmosphere Argon or Nitrogen The C4-primary amine is electron-rich and susceptible to oxidative coupling in the presence of atmospheric

[2].[1]
Light Amber Glass / Foil Pyridine and pyrazole heterocycles absorb UV; photo-induced radical formation can accelerate degradation [3].[1]

Technical Deep Dive: Molecular Vulnerabilities

To prevent degradation, one must understand why this molecule fails. The structure contains two distinct heterocycles linked by a methylene bridge.

  • The Critical Weak Point (C4-Amine): The primary amine at the 4-position of the pyridine ring is the most reactive site. Unlike electron-deficient pyridines, the amino group donates electron density into the ring, making it prone to oxidation. This manifests as N-oxide formation or oxidative dimerization (azo-coupling), leading to colored impurities (yellow/brown) [2].[1]

  • The Hygroscopic Trap (Pyridine Nitrogen): The basic nitrogen in the pyridine ring can accept hydrogen bonds from water vapor. Moisture absorption leads to "caking" (physical degradation) and creates a hydrolytic micro-environment that may facilitate ring-opening reactions or methylene bridge instability over extended periods [4].[1]

  • The Methylene Bridge: While generally robust, the

    
     carbon connecting the pyrazole and pyridine rings can be a site for radical attack under intense UV exposure, leading to cleavage.
    
Visualizing the Degradation Pathways

DegradationPathways Molecule 2-[(1H-pyrazol-1-yl) methyl]pyridin-4-amine Oxidation Oxidative Coupling (Azo/Nitro species) Molecule->Oxidation + O2 (Slow) NOxide N-Oxide Formation Molecule->NOxide + O2 (Fast) Caking Hygroscopic Caking (Solid State Change) Molecule->Caking + H2O Photolysis Radical Cleavage Molecule->Photolysis + UV Oxygen Atmospheric O2 Oxygen->Oxidation Oxygen->NOxide Moisture Humidity (H2O) Moisture->Caking UV UV Light (hν) UV->Photolysis

Figure 1: Primary degradation vectors.[1] Note that oxidation of the amine is the dominant chemical failure mode.

Troubleshooting Center: Symptom-Based Diagnostics

Use this guide to diagnose issues with your current batch.

Symptom 1: "The white powder has turned faint yellow or brown."
  • Diagnosis: Oxidative Degradation. [1]

    • Primary aromatic amines form colored oligomers (azo/azoxy compounds) or quinone-imine species upon oxidation.[1] Even trace amounts (0.1%) can cause visible discoloration.[1]

  • Impact: Purity has likely dropped by 0.5–2.0%.[1] The impurity may interfere with metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) by poisoning the catalyst.[1]

  • Corrective Action:

    • Perform LC-MS to quantify the impurity.[1]

    • Recrystallize from a polar solvent (e.g., Ethanol/Hexane) if purity is <95%.[1]

    • Future Prevention: Store under Argon.

Symptom 2: "The material is clumpy or sticky (Caking)."
  • Diagnosis: Hygroscopic Moisture Absorption. [1][2]

    • The container seal was likely compromised, or the material was opened in a high-humidity environment without equilibration.

  • Impact: Weighing accuracy is compromised. Water content in the reaction can quench sensitive reagents (e.g., acid chlorides, isocyanates).

  • Corrective Action:

    • Dry the material in a vacuum desiccator over

      
       for 24 hours.
      
    • Verify water content via Karl Fischer titration.[1]

Symptom 3: "Melting point is depressed or broad (e.g., range > 3°C)."[1]
  • Diagnosis: Eutectic Impurity Formation. [1]

    • This indicates significant degradation (>5%) or solvent entrapment.[1]

  • Corrective Action:

    • Do not use for synthesis.[1]

    • Run Proton NMR (

      
      -NMR) to distinguish between solvent peaks and degradation products.[1]
      

Standard Operating Procedures (SOPs)

Protocol A: Receipt & Initial Handling
  • Step 1: Upon receipt, inspect the vial. If the material is yellow, flag for QC immediately.

  • Step 2: Allow the sealed vial to equilibrate to room temperature before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Step 3: If aliquoting is required, perform operations inside a glovebox or a flow hood with an inert gas line.[1]

Protocol B: Long-Term Storage Workflow

Follow this decision logic for storing the compound.

StorageWorkflow Start Material Received CheckSeal Check Seal Integrity Start->CheckSeal Duration Storage Duration? CheckSeal->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Fridge Refrigerate (4°C) Desiccator Cabinet ShortTerm->Fridge Freezer Freezer (-20°C) Double-Sealed under Argon LongTerm->Freezer

Figure 2: Decision matrix for storage conditions based on usage timeline.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. While stable for days in DMSO at room temperature, amines in solution are more accessible to dissolved oxygen.[1] If you must store a stock solution, freeze it at -20°C or -80°C and ensure the headspace is purged with nitrogen [1].[1]

Q: Is the material sensitive to CO2? A: Yes, moderately. Primary amines can react with atmospheric


 to form carbamates (reversible salts). This is often mistaken for "wet" material.[1] Vacuum drying usually reverses this, but it complicates NMR interpretation.[1]

Q: I see a new peak at M+16 in my LC-MS. What is it? A: This is the N-oxide .[1] It is the hallmark of oxidative degradation. If this peak exceeds 2%, repurification is necessary.[1]

References

  • Trissel, L. A., et al. (2002).[1] "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding. Link

  • Gomes, P., et al. (2013).[1][3] "Oxidation of primary aromatic amines: Mechanisms and structural analysis." Advanced Synthesis & Catalysis. Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 3578981, 2-(1H-pyrazol-4-yl)pyridine." PubChem. Link

  • Codefine. (2026).[1] "FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing." Link

Sources

Optimization

Technical Support Center: Scaling Up Pyrazolopyridine Synthesis

Ticket ID: PYR-SC-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Process Chemistry Support Center. You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SC-2024

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your pyrazolopyridine candidate (likely a kinase inhibitor or CNS agent) has moved from the medicinal chemistry bench (mg scale) to the kilo-lab or pilot plant.

The transition from "making enough for bio-assay" to "making 5kg for tox studies" is non-linear. Pyrazolopyridines—specifically the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers—present a "Process Triad" of challenges:

  • Regiocontrol: Ambident nucleophiles lead to isomeric mixtures that are hard to separate.

  • Energetics: The hydrazine moiety is high-energy and toxic.[1]

  • Isolation: Chromatography is cost-prohibitive at scale; crystallization is mandatory.

This guide addresses these specific bottlenecks with actionable protocols.

Module 1: Regiocontrol & Isomer Management

User Issue: "I am observing a 60:40 mixture of N1/N2 regioisomers during the cyclization step. Column chromatography is not feasible at 2kg scale."

Technical Diagnosis: This is the most common failure mode in pyrazolopyridine synthesis. It typically occurs during the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones or


-keto esters). The hydrazine nitrogen atoms have similar nucleophilicity, leading to competing cyclization pathways.
Troubleshooting Protocol

1. Switch from Kinetic to Thermodynamic Control

  • Medicinal Chemistry Route: Often uses ethanol/reflux. This frequently yields a kinetic mixture.

  • Process Solution: Use acidic media (e.g., Acetic Acid or TFA) to promote equilibration to the thermodynamic product.

    • Mechanism:[2][3][4] Protonation of the carbonyls differentiates their electrophilicity.

2. The "Steric Steering" Strategy If you are synthesizing pyrazolo[3,4-b]pyridines via the condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls:

  • Guidance: Introduce a temporary bulky group on the hydrazine or the dicarbonyl that directs the initial attack, then remove it later.

  • Solvent Effect: Switch from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP) or fluorinated alcohols (TFE). This alters hydrogen bonding networks that stabilize the transition state of the undesired isomer.

3. Visualizing the Pathway (Decision Matrix)

RegioControl Start Start: Isomeric Mixture Detected CheckSub Check Substrate: Symmetrical or Unsymmetrical? Start->CheckSub Sym Symmetrical CheckSub->Sym Symmetrical Unsym Unsymmetrical CheckSub->Unsym Unsymmetrical Result Result: >95:5 Regioselectivity Sym->Result No Issue Action1 Check pH: Switch to AcOH/TFA (Thermodynamic) Unsym->Action1 First Pass Action2 Steric Bulk: Use t-Butyl hydrazine (cleavable) Action1->Action2 Fail Action1->Result Success Action3 Solvent Switch: Try TFE or HFIP (H-bond donor) Action2->Action3 Fail Action2->Result Success Action3->Result

Caption: Decision tree for troubleshooting regioselectivity in pyrazolopyridine cyclization.

Module 2: Hydrazine Safety & Energetics

User Issue: "The safety audit flagged our use of anhydrous hydrazine. We also see an exotherm that overwhelms our reactor cooling."

Technical Diagnosis: Hydrazines are high-energy compounds. Anhydrous hydrazine is unstable and a severe inhalation hazard.[5] Furthermore, the condensation reaction to form the pyrazole ring is highly exothermic.

Safety & Scale-Up Protocol

Q: Can we replace anhydrous hydrazine? A: Yes. You must move to Hydrazine Hydrate (64% w/w) or Hydrazine salts (HCl/H2SO4) immediately.

  • Why: The water acts as a heat sink and reduces vapor pressure.

  • Trade-off: Water may slow down condensation. Counter this by using a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) like TBAB.

Q: How do we manage the exotherm? A: Do NOT perform "all-in-one" additions at scale.

  • Dosing Control: Use a semi-batch process. Charge the 1,3-dicarbonyl to the reactor and dose the hydrazine solution slowly over 2–4 hours.

  • Monitoring: Ensure the dosing rate

    
     heat removal capacity (
    
    
    
    ).

Q: How do we quench unreacted hydrazine? A: Never dispose of hydrazine waste directly.

  • Protocol: Treat waste streams with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in the presence of a metal catalyst (if needed) to convert hydrazine to

    
     and water. Ensure the pH is monitored, as chloramines can form at specific pH levels.
    

Table 1: Hydrazine Safety Alternatives

Reagent (Lab Scale)Hazard ProfileScale-Up AlternativeBenefit
Anhydrous Hydrazine Explosive vapor, acute toxicity.Hydrazine Hydrate (64%) Higher flash point, lower vapor pressure.
Methyl Hydrazine Volatile, alkylating agent.Methyl Hydrazine Sulfate Solid salt, non-volatile, easy to weigh.
Batch Addition Thermal runaway risk.Flow Chemistry Excellent heat exchange, low active volume.

Module 3: Purification (The "No-Column" Directive)

User Issue: "The product is an oil or sticky solid. We cannot run a 10kg silica column. How do we isolate?"

Technical Diagnosis: Pyrazolopyridines are often lipophilic bases. They tend to "oil out" rather than crystallize. Scale-up requires a phase change (solidification) for purification.

Purification Protocol: The "Salt Switch"

If the free base does not crystallize, you must synthesize a salt form. This serves two purposes: purification and polymorph control.[6][7]

Step-by-Step Salt Formation Guide:

  • Screening: Test mineral acids (HCl, H2SO4, H3PO4) and organic acids (Methanesulfonic, p-Toluenesulfonic, Succinic).

    • Target: A melting point >150°C.

  • The "Anti-Solvent" Crash:

    • Dissolve crude oil in a minimum volume of warm Ethanol or IPA .

    • Add 1.05 equivalents of the chosen acid.

    • Slowly dose MTBE or Heptane (anti-solvent) while cooling.

  • Metal Scavenging (Crucial for Pd-catalyzed routes):

    • If your synthesis involved a Suzuki-Miyaura coupling (common for functionalizing position 3 or 6), you likely have residual Palladium.

    • Action: Add Thiol-functionalized Silica (SiliaMetS®) or Activated Charcoal during the hot dissolution step of the recrystallization. Filter while hot, then induce crystallization.[3]

Q: How do I remove the wrong regioisomer without a column? A: Regioisomers often have vastly different pKa values or solubility profiles.

  • Reslurry Method: Suspend the solid mixture in a solvent where the product is insoluble but the impurity is soluble (often cold Methanol or Ethyl Acetate). Stir for 12 hours. Filter.

  • Selective Protonation: If the isomers have different basicities, add only enough acid to protonate the more basic isomer (usually the one with less steric hindrance around the pyridine nitrogen), causing it to precipitate selectively.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the optimized workflow for a Suzuki-coupled Pyrazolopyridine scale-up, integrating the safety and purification steps discussed above.

ScaleUpWorkflow RawMat Raw Materials (Hydrazine Hydrate + 1,3-Dicarbonyl) Reactor Controlled Dosing (Semi-Batch Reactor) Temp < 50°C RawMat->Reactor Slow Add Cyclization Cyclization (Acid Promoted) Reactor->Cyclization Quench Quench & Phase Split (Remove Hydrazine) Cyclization->Quench Coupling Suzuki Coupling (Pd Catalyst) Quench->Coupling Crude Intermediate Scavenge Pd Scavenging (Thiol Silica / Charcoal) Coupling->Scavenge Hot Filtration Cryst Salt Formation & Crystallization Scavenge->Cryst Cooling Final Final API (>99.5% Purity) Cryst->Final

Caption: Optimized process flow for Pyrazolopyridine synthesis from raw materials to isolated API.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolopyrimidines.[8][9][10]Chemical Reviews, 111(11), 6984-7034. Link

  • Pyrazolo[1,5-a]pyridine Scale-Up

    • Novikova, D. S., et al. (2023).[11] Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives.Russian Journal of General Chemistry. Link

  • Hydrazine Safety & Handling

    • American Chemical Society.[1] (2013).[1] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.Organic Process Research & Development. Link

  • Process Chemistry of Pyrazolo[3,4-b]pyridines

    • Lynch, D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines.Organic Letters. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

For further assistance, please contact the Process Safety Group or submit a sample to the Solid State Characterization Lab.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(1H-pyrazol-1-yl)pyridine Derivatives: A Guide for Advanced Research and Development

The 2-(1H-pyrazol-1-yl)pyridine (2-PyPz) scaffold is a privileged heterocyclic structure that has garnered significant attention across diverse scientific disciplines.[1][2] Its unique electronic properties, arising from...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(1H-pyrazol-1-yl)pyridine (2-PyPz) scaffold is a privileged heterocyclic structure that has garnered significant attention across diverse scientific disciplines.[1][2] Its unique electronic properties, arising from the π-deficient pyridine ring and the π-excessive pyrazole ring, combined with its potent N,N-bidentate chelating ability, make it a versatile building block in medicinal chemistry, catalysis, and materials science.[1][3][4] This guide provides an in-depth comparative analysis of 2-PyPz derivatives, synthesizing technical data with field-proven insights to aid researchers in navigating the vast landscape of their applications. We will explore the causality behind experimental designs, present self-validating protocols, and ground all claims in authoritative literature.

The Core Scaffold: Synthesis and Structural Significance

The synthetic accessibility of the 2-PyPz core is a primary driver of its widespread use. The most common and efficient methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[5] A particularly effective route is the reaction of 2-hydrazinylpyridine with various β-diketones, which allows for extensive functionalization of the resulting pyrazole ring.[1][5]

The power of the 2-PyPz scaffold lies in its structural tunability. Substituents can be readily introduced at multiple positions on both the pyrazole and pyridine rings, allowing for fine-tuning of steric and electronic properties. This modularity is critical for optimizing molecular interactions in various applications, from binding to a specific enzyme's active site to controlling the redox potential of a metal catalyst.[3]

G cluster_synthesis General Synthetic Pathway 2_hydrazinylpyridine 2-Hydrazinylpyridine cyclocondensation Cyclocondensation (e.g., in Ethanol, reflux) 2_hydrazinylpyridine->cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->cyclocondensation product Substituted 2-(1H-pyrazol-1-yl)pyridine cyclocondensation->product

Caption: General synthesis of 2-(1H-pyrazol-1-yl)pyridine derivatives.

Medicinal Chemistry: A Scaffold for Targeted Therapies

In drug discovery, 2-PyPz derivatives have emerged as potent modulators of various biological targets. Their ability to act as bioisosteres for other heterocyclic systems, such as purines, allows them to interact with biological macromolecules like kinases.[6]

Anticancer Activity and Kinase Inhibition

A significant body of research highlights the potential of 2-PyPz derivatives as anticancer agents.[7][8][9] Many function by inhibiting protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[10]

One notable example is their activity as inhibitors of ALK5 (TGFβ receptor I kinase), a key player in pathways related to cell growth and differentiation.[11] Inhibition of ALK5 has shown potential in preventing dermal scarring and may have applications in oncology.[11]

Comparative Data: ALK5 Inhibition

Compound IDR1 (Pyrazole)R2 (Pyrazole)R3 (Pyridine)ALK5 IC₅₀ (nM)Reference
PF-03671148 4-MethylHH15[11]
Analog A HHH>1000[11]
Analog B 4-EthylHH25[11]
Analog C 4-MethylH5-Chloro8[11]

This table is illustrative, based on findings from cited literature.

The data clearly indicates that substitution on the pyrazole ring is critical for potency. The introduction of a small alkyl group, like a methyl at the 4-position of the pyrazole, dramatically improves inhibitory activity compared to the unsubstituted parent compound. This suggests the presence of a specific hydrophobic pocket in the ALK5 kinase domain that favorably accommodates this group, enhancing binding affinity.[11] Further optimization with a chloro-substituent on the pyridine ring demonstrates how multipoint modifications can synergistically improve potency.

G cluster_workflow Drug Discovery Workflow Synthesis Derivative Synthesis (e.g., via Cyclocondensation) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Crude Product Screening In Vitro Screening (e.g., Kinase Assay) Purification->Screening Pure Compound SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Biological Data (IC₅₀) SAR->Synthesis Design New Derivatives Lead_Opt Lead Optimization SAR->Lead_Opt Identify Lead Compound In_Vivo In Vivo Testing (e.g., Animal Models) Lead_Opt->In_Vivo

Caption: A typical workflow for developing 2-PyPz derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a common method for determining the IC₅₀ of a test compound against a target kinase. The causality for choosing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen™ is its high sensitivity, low background, and homogenous format, which minimizes handling errors and is amenable to high-throughput screening.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the target kinase (e.g., ALK5) in the appropriate kinase buffer.

    • Prepare a 10X stock solution of the corresponding GFP-tagged substrate and ATP.

    • Prepare a 10X serial dilution of the 2-PyPz test compound in DMSO, starting from 100 µM.

    • Prepare an EDTA-containing antibody solution (Eu-anti-phospho-substrate antibody) for detection.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution to each well.

    • Add 5 µL of the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes. The fixed time point is critical for ensuring the reaction is in the linear range.

  • Detection:

    • Add 5 µL of the Eu-antibody solution to each well to stop the reaction. The EDTA chelates Mg²⁺ ions, which are essential cofactors for the kinase.

    • Incubate for 60 minutes to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (GFP) and 665 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 520 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Homogeneous Catalysis: Versatile Ligands for Transition Metals

The N,N-bidentate nature of the 2-PyPz scaffold makes it an excellent ligand for a variety of transition metals, including palladium, copper, nickel, and iron.[3] The resulting metal complexes have demonstrated significant utility in a range of catalytic transformations.[3]

Comparative Performance in Ethylene Oligomerization

Nickel complexes featuring (pyrazol-1-ylmethyl)pyridine ligands, which are structurally related to 2-PyPz, are active catalysts for ethylene oligomerization.[12] The steric and electronic properties of the pyrazole substituents directly influence the catalyst's activity and the nature of the products.

Comparative Data: Ethylene Oligomerization with Nickel(II) Complexes

LigandSubstituents (Pyrazole)ComplexActivity (kg product/mol Ni/h)Key ProductsReference
L3 3,5-dimethyl[Ni₂(µ₂-Cl)₂Cl₂(L3)₂]15,660 (at 40 bar)C₄, C₆, C₈ alkenes; Alkylated Toluene[12]
L4 3,5-di-tert-butyl[NiCl₂(L4)]Lower (not specified)Oligomers[12]

Data extracted from[12].

The comparison between the 3,5-dimethyl (L3) and the much bulkier 3,5-di-tert-butyl (L4) substituted ligands is particularly insightful. The less sterically hindered L3 forms a dinuclear complex and exhibits very high catalytic activity.[12] In contrast, the bulky t-butyl groups on L4 favor the formation of a mononuclear complex and result in lower activity. This demonstrates a key principle in ligand design: steric hindrance around the metal center can restrict substrate access, thereby reducing catalytic turnover. The choice to use less bulky substituents like methyl groups is a deliberate strategy to maximize catalytic activity in this system.[12]

A fascinating aspect of this system is the subsequent Friedel-Crafts alkylation of the toluene solvent by the oligomer products, indicating that the catalyst system is also a potent Lewis acid.[12]

G cluster_catalysis Simplified Catalytic Cycle Cat_Active Active Ni-H Catalyst Coord Ethylene Coordination Cat_Active->Coord + Ethylene Insert Migratory Insertion Coord->Insert Insert->Coord + Ethylene Elim β-Hydride Elimination Insert->Elim Chain Growth Product_Out Alkene Product (e.g., Butene) Elim->Product_Out Cat_Regen Catalyst Regeneration Elim->Cat_Regen Cat_Regen->Cat_Active

Caption: Simplified mechanism for ethylene oligomerization.

Materials Science: Building Blocks for Photofunctional Molecules

The conjugated π-system of 2-PyPz derivatives makes them attractive candidates for developing materials with interesting photophysical properties.[1][4] By extending the conjugation through appropriate substitutions, these molecules can be engineered to absorb and emit light across the visible spectrum, making them useful as fluorescent probes and components in organic light-emitting diodes (OLEDs).

Comparative Data: Photophysical Properties of Pyridine-Pyrazolate Boron(III) Complexes

CompoundSubstituent (on Pyrazole)Absorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Reference
P1 Phenyl3383900.44[13]
P2 4-Bromophenyl3403910.38[13]
P5 6-Methoxynaphthalen-2-yl3634120.81[13]
P6 Anthracen-2-yl3824360.90[13]

Data extracted from[13].

This series of boron(III) complexes elegantly demonstrates the power of substituent effects on photophysical properties. As the size of the conjugated aromatic substituent on the pyrazole ring increases from phenyl (P1) to methoxynaphthalene (P5) and anthracene (P6), a clear trend is observed:

  • Bathochromic Shift: Both the maximum absorption and emission wavelengths shift to longer values (a red-shift). This is a direct consequence of extending the π-conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Increased Quantum Yield: The fluorescence quantum yield (Φ), a measure of emission efficiency, increases dramatically, reaching an impressive 0.90 for the anthracene derivative (P6).[13] This indicates that extending the conjugation and increasing the rigidity of the molecule reduces non-radiative decay pathways, allowing more of the absorbed energy to be released as light.

The deliberate choice to incorporate large, planar aromatic systems is a classic strategy in fluorophore design to achieve red-shifted emission and high quantum yields.[13]

Conclusion

The 2-(1H-pyrazol-1-yl)pyridine framework is far more than a simple heterocycle; it is a dynamic and adaptable scaffold that offers solutions across multiple scientific domains. Through rational design and a deep understanding of structure-activity relationships, researchers have developed derivatives with potent and specific activities. In medicinal chemistry, they serve as promising kinase inhibitors. In catalysis, they form highly active metal complexes. In materials science, they are the foundation for highly efficient fluorophores. The comparative data and protocols presented in this guide underscore the importance of targeted modification and provide a framework for future innovation with this exceptional class of molecules.

References

  • Gogoi, P., et al. (2015). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Journal of Medicinal Chemistry, 97, 654-664.
  • BenchChem. (2025). Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Analogs as Ligands in Catalysis.
  • Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 246, 114959.
  • ChemicalBook. (n.d.). 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Synthesis of pyrazole-fused pyridine derivatives.
  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908.
  • Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 999-1033. [Link]

  • Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3397. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.
  • Talamadla, M. K., et al. (2025). 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights. Journal of Molecular Structure, 1356, 145158. [Link]

  • Ojwach, S. O., et al. (2009). (Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts. Organometallics, 28(7), 2127-2133. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridine derivatives with photophysical properties. ResearchGate. [Link]

  • Xu, Z., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(9), 1436. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024).
  • EPJ Web of Conferences. (n.d.).
  • National Journal of Pharmaceutical Sciences. (2021).
  • International Journal for Research in Applied Science & Engineering Technology. (2021).
  • Adhikari, L., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • MDPI. (2024).
  • Kaur, P., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports, 12(1), 16480. [Link]

  • Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(23), 3684-3691. [Link]

  • Radi, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1999. [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • ResearchGate. (2025). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 140. [Link]

  • RSC Publishing. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(31), 19137-19163.
  • RSC Publishing. (2024).
  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28246-28267. [Link]

  • Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

  • ResearchGate. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Semantic Scholar. (2018). Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar. [Link]

  • Siddiqui, H. L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4705. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Comparative

Comparative Guide: Profiling Off-Target Landscapes of Pyrazole-Pyridine Kinase Inhibitors

Executive Summary The pyrazole-pyridine scaffold (specifically pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine) represents a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-pyridine scaffold (specifically pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine) represents a privileged structure in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors.[1][2] While its structural rigidity and capacity for hydrogen bonding allow for nanomolar potency against targets like p38 MAPK, BRAF, and JAK , these same features predispose the scaffold to promiscuity.

This guide provides a technical comparison of methodologies for evaluating the off-target effects of pyrazole-pyridine compounds. Unlike generic screening guides, we focus on the specific physicochemical challenges of this scaffold—such as its lipophilicity and specific H-bond donor/acceptor motifs—and compare its selectivity profile against its closest structural alternative: the pyrazolo-pyrimidine .

Part 1: Structural Context & The "Alternative" Comparison

Before selecting an evaluation method, it is critical to understand why off-targets occur with this scaffold. The primary alternative to the pyrazole-pyridine is the pyrazolo-pyrimidine .

The Scaffold Comparison: Pyridine vs. Pyrimidine

The core difference lies in the number of nitrogen atoms in the 6-membered ring fused to the pyrazole.

FeaturePyrazole-Pyridine (The Product)Pyrazole-Pyrimidine (The Alternative)
Structure 5-6 fused ring with 1 Nitrogen in the 6-ring.5-6 fused ring with 2 Nitrogens in the 6-ring.
H-Bonding Fewer H-bond acceptors. Often requires specific substituents (e.g., -NH2) to anchor to the kinase hinge region.Inherently richer in H-bond acceptors. Mimics the adenine ring of ATP more closely.
Selectivity Higher Intrinsic Selectivity. The lack of the second nitrogen reduces non-specific binding to the "adenine pocket" of diverse kinases.Lower Selectivity (Promiscuous). The extra nitrogen often leads to broad-spectrum inhibition (e.g., inhibiting CK2, CDK2, and DYRK1A simultaneously).
Lipophilicity Generally more lipophilic (higher cLogP).Slightly more polar due to extra N.

Expert Insight: When evaluating a pyrazole-pyridine, your off-target search should focus on kinases with hydrophobic pockets (e.g., SRC family), whereas pyrazolo-pyrimidines often hit kinases with extensive hydrogen-bonding networks in the hinge region.

Part 2: Comparative Methodology for Off-Target Detection

Three primary methodologies exist for profiling these compounds. We compare them based on their ability to detect cryptic off-targets relevant to the pyrazole-pyridine scaffold.

Method A: Biochemical Kinase Panels (Cell-Free)
  • Description: Testing the compound against 300+ recombinant kinase domains.

  • Verdict: Insufficient for Pyrazole-Pyridines.

  • Reasoning: These assays use truncated kinase domains. Pyrazole-pyridines often bind to inactive (DFG-out) conformations or allosteric pockets that may not be preserved in recombinant proteins.

Method B: Chemoproteomics (Kinobeads)[3]
  • Description: Immobilizing the inhibitor on beads and pulling down binders from cell lysate, followed by Mass Spectrometry (MS).[3]

  • Verdict: High Fidelity but Technically Demanding.

  • Reasoning: Excellent for unbiased discovery. However, the chemical modification required to attach the pyrazole-pyridine to the bead can abolish binding to critical off-targets, leading to false negatives.

Method C: Cellular Thermal Shift Assay (CETSA)[5][6][7][8]
  • Description: Measuring the thermal stabilization of proteins by the ligand in intact cells.[4][5]

  • Verdict: The Gold Standard for this Scaffold.

  • Reasoning: It requires no chemical modification of the ligand (crucial for structure-activity relationship integrity) and accounts for the high lipophilicity of pyrazole-pyridines by testing in the native cellular environment.

Summary of Methodologies
MetricBiochemical PanelsChemoproteomics (Kinobeads)CETSA (Recommended)
Physiological Relevance Low (Recombinant proteins)Medium (Lysates)High (Intact Cells)
Bias High (Pre-selected panel)Low (Unbiased MS)Low (Unbiased MS or Targeted)
False Negatives High (Misses allosteric sites)Medium (Linker interference)Low
Throughput HighLowMedium

Part 3: Detailed Protocol – CETSA for Pyrazole-Pyridines

This protocol is optimized for lipophilic pyrazole-pyridine inhibitors , addressing solubility issues that often plague standard CETSA workflows.

Phase 1: Sample Preparation (The "Solubility Check")
  • Objective: Ensure the compound enters the cell and engages the target before heating.

  • Critical Step: Pyrazole-pyridines are hydrophobic. Do not use serum-free media during incubation, as serum proteins help solubilize the compound and mimic in vivo distribution.

  • Cell Culture: Grow A375 or HEK293 cells to 70-80% confluence.

  • Treatment: Treat cells with the Pyrazole-Pyridine compound (at 5x EC50) and a DMSO control.

    • Duration: 1 hour at 37°C.

  • Harvest: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Do not lyse yet.

Phase 2: The Thermal Challenge
  • Logic: Ligand binding stabilizes the protein structure, shifting the melting temperature (

    
    ) higher.
    
  • Aliquot: Divide cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Gradient: Heat individual tubes for 3 minutes at temperatures ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C).

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

Phase 3: Lysis and Separation
  • Lysis: Thaw samples. Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles.

    • Why? Mechanical lysis (sonication) can overheat samples, ruining the aggregation data. Freeze-thaw is gentler.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism: Denatured/aggregated proteins (unbound targets) pellet out. Soluble (stabilized/bound) proteins remain in the supernatant.

Phase 4: Detection & Validation
  • Western Blot / AlphaScreen: Analyze supernatants for the primary target (e.g., p38) and suspected off-targets (e.g., JNK, SRC).

  • Calculation: Plot signal intensity vs. Temperature.

    • 
       Calculation: 
      
      
      
      .
    • Threshold: A shift of

      
       is considered significant target engagement.
      

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for profiling pyrazole-pyridines, highlighting the critical "fork" where biochemical assays often fail for this scaffold.

CETSA_Workflow Start Compound Selection (Pyrazole-Pyridine) PropCheck Physicochemical Check (Lipophilicity/Solubility) Start->PropCheck MethodChoice Select Profiling Method PropCheck->MethodChoice Biochem Biochemical Panel (Recombinant Kinases) MethodChoice->Biochem High Throughput CETSA Cellular Thermal Shift (CETSA) MethodChoice->CETSA High Relevance Fail1 Risk: Misses Allosteric & Inactive Confirmations Biochem->Fail1 Step1 1. Intact Cell Incubation (Native Environment) CETSA->Step1 Step2 2. Thermal Gradient (37°C - 67°C) Step1->Step2 Step3 3. Lysis & Centrifugation (Remove Aggregates) Step2->Step3 Step4 4. Quantification (Western Blot / MS) Step3->Step4 Result Validated Off-Target Profile (Delta Tm > 2°C) Step4->Result

Caption: Workflow logic prioritizing CETSA over biochemical panels for pyrazole-pyridine profiling to capture conformation-specific binding events.

Mechanism of Selectivity: Hinge Region Interaction

This diagram details why the Pyrazole-Pyridine (1 Nitrogen) is often more selective than the Pyrazole-Pyrimidine (2 Nitrogens).

Selectivity_Mechanism Scaffold1 Pyrazole-Pyrimidine (2 Nitrogens) Interaction1 Strong H-Bond Network (Mimics Adenine) Scaffold1->Interaction1 N1 & N2 Acceptors Scaffold2 Pyrazole-Pyridine (1 Nitrogen) Interaction2 Selective H-Bonding (Requires Specific Residues) Scaffold2->Interaction2 Only N1 Acceptor BindingPocket Kinase Hinge Region (ATP Pocket) Outcome1 High Promiscuity (Many Off-Targets) BindingPocket->Outcome1 Outcome2 Tuned Selectivity (Fewer Off-Targets) BindingPocket->Outcome2 Interaction1->BindingPocket Interaction2->BindingPocket

Caption: Structural basis for selectivity. The removal of the second nitrogen in pyrazole-pyridines reduces generic ATP-mimicry, necessitating specific hydrophobic interactions for binding.

References

  • Pelago Bioscience. (2021). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Jafri, R., et al. (2014). Kinase-targeted cancer therapies: progress, challenges and future directions.[2] Nature Reviews Drug Discovery. (Contextualizing kinase inhibitor promiscuity).

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs.[6][7][8][9][10] Science. (Reference for chemoproteomic profiling of kinase inhibitors).

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel target engagement.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Executive Summary & Risk Assessment The Core Directive: Treat 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 2244085-78-3) as a High-Hazard Research Intermediate . As a researcher, you likely recognize this structure as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Core Directive: Treat 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine (CAS 2244085-78-3) as a High-Hazard Research Intermediate .

As a researcher, you likely recognize this structure as a scaffold often used in kinase inhibitor discovery. Because specific toxicological data for this exact CAS number is often proprietary or sparse, we must apply the Precautionary Principle . We derive our safety profile from its structural parents: 4-aminopyridine (a known potassium channel blocker and neurotoxin) and pyrazole (a potential aquatic toxin).

Operational Hazard Profile (Inferred):

  • Acute Toxicity: High probability of oral and dermal toxicity (assume Category 3 or higher).

  • Reactivity: Basic nitrogen centers (pyridine N and amine N) make this incompatible with strong acids and oxidizers.

  • Environmental: High potential for aquatic toxicity; zero-discharge to sewer is mandatory.

Pre-Disposal Characterization

Before moving waste to the loading dock, you must characterize it to select the correct waste stream. Failure to segregate this specific amine can lead to dangerous exothermic reactions in commingled waste drums.

Chemical Properties & Waste Coding
PropertyCharacteristicOperational Implication
Physical State Solid (likely off-white powder)Dust inhalation hazard; requires double-bagging.
Basicity Basic (Pyridine pKa ~5.2, Amine pKa ~9)DO NOT mix with acid waste streams (risk of heat generation).
RCRA Status (USA) Non-listed (treat as D001/Toxic equivalent)While not explicitly P-listed, treat as P024 (4-Aminopyridine) for safety margins.
Solubility Soluble in DMSO, MeOH, DCMCompatible with "Non-Halogenated Organic" solvent streams.
The "Self-Validating" Compatibility Check

Trust but verify. Before adding this substance to a central waste carboy, perform this bench-scale test:

  • Aliquot: Take 1 mL of the target waste container's content.

  • Spike: Add ~10 mg of the solid amine or 0.1 mL of the solution.

  • Observe: Watch for bubbling, heat, or precipitation for 5 minutes.

    • Result: If stable, proceed.[1] If reaction occurs, start a new, separate waste container.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability:[2][3] Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.[4]

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

    • Why: Clear bags allow EHS personnel to visually inspect contents without opening.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine" and "Solid Debris."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum (often white or blue).

  • Disposal Path: This stream must go to High-Temperature Incineration .

    • Mechanism:[5][6][7][8][9][10] The nitrogen-rich heterocycles require temperatures >1000°C to fully mineralize and prevent the formation of NOx precursors or leaching into landfills.

Scenario B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures (DMSO, DMF, Methanol) or HPLC waste streams.

  • Segregation: Ensure the waste stream is Organic, Non-Halogenated (unless DCM was used).

    • Critical Rule: Ensure the pH of the waste container is >7. If the container has high acid content (e.g., TFA from HPLC), neutralize it before adding this amine, or use a separate "Basic Organic" stream.

  • Container Selection: Use approved safety carboys (HDPE or Polypropylene). Avoid metal cans if the solution is corrosive.

  • Transfer: Use a funnel with a lid/latch to minimize vapor release.

  • Labeling: List all solvents (e.g., "Methanol 90%, Pyridine derivative 1%").

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine DecisionState What is the Physical State? Start->DecisionState SolidPath Solid / Debris (Gloves, Powder, Wipes) DecisionState->SolidPath Solid LiquidPath Liquid Solution (Reaction Mix, HPLC) DecisionState->LiquidPath Liquid Bagging Double Bag in 4-mil Polyethylene SolidPath->Bagging Segregation Check Solvent Composition LiquidPath->Segregation Incineration High-Temp Incineration (Total Destruction) Bagging->Incineration HalogenCheck Contains Halogens? (DCM, Chloroform) Segregation->HalogenCheck StreamA Stream A: Halogenated Organic HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic HalogenCheck->StreamB No StreamA->Incineration StreamB->Incineration

Figure 1: Decision matrix for segregating aminopyridine waste streams to ensure compliance with incineration protocols.

Emergency Response: Spills

In the event of a benchtop spill of the solid powder:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Dry Clean-Up: Do not wet the powder initially (prevents spreading). Cover with a dry absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Wet Decontamination: Once the bulk solid is removed, wipe the surface with a 10% acetic acid solution (to protonate and solubilize residual amine), followed by soap and water.

  • Disposal: All cleanup materials go into the Solid Waste stream (Scenario A).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: 4-Aminopyridine (Structural Analog for Toxicity Assessment). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Handling

Personal protective equipment for handling 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

Executive Safety Summary Treat as High-Hazard Intermediate. While specific toxicological data for 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine is limited in public registries, its structural moieties—specifically the amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Hazard Intermediate. While specific toxicological data for 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine is limited in public registries, its structural moieties—specifically the aminopyridine core—dictate that it must be handled as a potential neurotoxin and potassium channel blocker until proven otherwise.[1]

Immediate Action Required:

  • Primary Engineering Control: All handling of dry powder must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory.[1]

  • Inhalation Risk: Do not handle on open benchtops.

Hazard Identification & Risk Assessment

Why we handle it this way: Structure-Activity Relationship (SAR) Analysis[1]

As a researcher, you are likely using this compound as a scaffold for kinase inhibition or fragment-based drug design.[1] Understanding the molecular risks is crucial for your safety.

Structural Hazard Analysis
Functional GroupAssociated RiskMechanism of Action
4-Aminopyridine Core High Toxicity (Neuro) Known to block voltage-gated potassium channels, potentially leading to seizures or convulsions if absorbed systemically [1].[1]
Pyrazole Ring Irritant / Sensitizer Nitrogen-rich heterocycles often possess irritant properties (Skin/Eye Category 2) and potential for respiratory sensitization [2].[1]
Free Amine (-NH2) Corrosive / Caustic Basic nitrogen can cause chemical burns to mucous membranes and corneal damage upon contact.[1]
GHS Classification (Derived via Precautionary Principle)

In the absence of specific LD50 data, apply Category 3 protocols.[1]

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

Decision Logic for PPE Selection

Do not rely on a "one size fits all" approach. Select PPE based on the state of matter and solvent carrier.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid In Solution State->Liquid Protocol_A PROTOCOL A: Standard Powder Safety (Hood + N95 Backup) Solid->Protocol_A Solvent Solvent Type? Liquid->Solvent Standard Standard Solvent (MeOH, Water, EtOAc) Solvent->Standard Penetrating Penetrating Solvent (DMSO, DMF, DCM) Solvent->Penetrating Protocol_B PROTOCOL B: Double Nitrile Gloves (Change every 30 mins) Standard->Protocol_B Protocol_C PROTOCOL C: Laminate/Barrier Gloves (Silver Shield®) Penetrating->Protocol_C

Figure 1: Risk-Based PPE Selection Flowchart.[1] Protocol C is critical when using DMSO, as it carries the aminopyridine across the blood-brain barrier.[1]

Detailed PPE Specifications
ComponentStandard Protocol (Solid Handling)High-Risk Protocol (Solution in DMSO/DCM)
Hand Protection Double Nitrile Gloves (min 5 mil thickness).[1] Outer glove changed immediately upon splash.Silver Shield / 4H Laminate liners under Nitrile outer gloves. Reason: Nitrile is permeable to DMSO/DCM within minutes.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Chemical Splash Goggles + Face Shield if volume > 100mL.
Respiratory Fume Hood (Face velocity 80-100 fpm).[1]Fume Hood. If outside hood (e.g., weighing balance), use PAPR or P100 respirator.
Body Standard Cotton Lab Coat.Tyvek® Sleeve Covers or disposable chemically resistant apron.

Operational Workflow: Step-by-Step

Phase 1: Receipt & Storage
  • Inspection: Upon arrival, inspect the vial for breakage inside a fume hood.

  • Labeling: Immediately affix a "TOXIC" or "POTENTIAL NEUROTOXIN" secondary label if the vendor label is generic.

  • Storage: Store in a cool, dry place (2-8°C recommended for aminopyridines to prevent oxidation) in a tightly sealed container.

Phase 2: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of static-prone powders.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening. Aminopyridines are often fluffy, electrostatic solids.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a balance enclosure .

  • Technique:

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula (do not reuse).

    • Wipe the exterior of the flask with a damp Kimwipe before removing it from the hood.

Phase 3: Synthesis & Reaction[1]
  • Closed Systems: Perform all reactions in closed vessels (septum-capped flasks).

  • Venting: Vent reaction lines into a bleach trap or scrubber if volatile byproducts are expected.

  • Temperature: Avoid overheating open vessels; aminopyridine vapors can be potent.

Phase 4: Cleanup & Decontamination[7]
  • Solvent Wash: Wipe down the work area with 10% aqueous acetic acid followed by water. The acid helps protonate the amine, making it water-soluble and easier to remove [3].[1]

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Emergency Response

Exposure Scenarios
  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use ethanol, as it may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[5][6] Seek ophthalmological evaluation immediately (alkaline burn risk).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management

Small Spill (< 1g):

  • Evacuate the immediate area.[2][4][7][8]

  • Don full PPE (Double Nitrile, Goggles, N95/P100).

  • Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

  • Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic."[1]

Disposal Logistics

Do not pour down the drain. This compound is toxic to aquatic life.[9]

Disposal_Flow Waste Waste Material Solid_Waste Solid/Powder (Contaminated Wipes) Waste->Solid_Waste Liquid_Waste Liquid Mother Liquor Waste->Liquid_Waste Bin_A Solid Hazardous Waste (Tag: Toxic Organic) Solid_Waste->Bin_A Halogen Halogenated Solvent? Liquid_Waste->Halogen Bin_B Non-Halogenated Organic (Tag: Toxic) Halogen->Bin_B No Bin_C Halogenated Organic (Tag: Toxic) Halogen->Bin_C Yes

Figure 2: Waste Segregation Logic. Correct segregation prevents cross-reaction in waste drums.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine and Pyrazole derivatives. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.